molecular formula C8H14O2 B14719631 Ethyl 3-methylpent-2-enoate CAS No. 13979-16-3

Ethyl 3-methylpent-2-enoate

Cat. No.: B14719631
CAS No.: 13979-16-3
M. Wt: 142.20 g/mol
InChI Key: WDKJGPAUJRARSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylpent-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-methylpent-2-enoic acid and ethanol. This compound is known for its fruity aroma and is often used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylpent-2-enoate can be synthesized through the esterification of 3-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-methylpent-2-enoic acid.

    Reduction: 3-methylpent-2-en-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylpent-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that break down esters. The released acid and alcohol can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-methylpent-2-enoate can be compared with other similar esters such as:

    Ethyl 2-methylbut-2-enoate: Similar in structure but with a different position of the double bond.

    Mthis compound: Similar but with a methyl group instead of an ethyl group.

    Ethyl 3-methylbut-2-enoate: Similar but with a shorter carbon chain.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in their molecular structure .

Properties

IUPAC Name

ethyl 3-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJGPAUJRARSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10778960
Record name Ethyl 3-methylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13979-16-3
Record name Ethyl 3-methylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.